molecular formula C17H17ClN2O3 B3979927 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3979927
M. Wt: 332.8 g/mol
InChI Key: MHQAZSJEAGSQIT-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide is a synthetic benzamide derivative intended for research and development purposes. The benzamide core is recognized in medicinal chemistry as a privileged structure, meaning it is a versatile scaffold capable of interacting with various biological targets and is present in compounds with a wide range of pharmacological activities . Related benzanilide compounds have been utilized as key intermediates in the synthesis of more complex heterocycles, such as benzothiadiazin-4-ones, benzodiazepine-2,5-diones, and quinazoline-4-ones . Furthermore, substituted benzamides have been incorporated into the design of molecules that act as kinase inhibitors, acetyl-CoA carboxylase inhibitors, and farnesyl transferase inhibitors . The specific 2-chloro-4-nitro substitution pattern on the benzamide is a known motif in chemical research, with studies detailing the crystal structure and intermolecular interactions of analogous compounds, such as N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide . The structural characteristics of this chemical class, including the dihedral angle between the aromatic rings and the conformation of nitro groups, can influence its solid-state packing and physical properties . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12(7-8-13-5-3-2-4-6-13)19-17(21)15-10-9-14(20(22)23)11-16(15)18/h2-6,9-12H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQAZSJEAGSQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the alkylation of the amide nitrogen with 4-phenylbutan-2-yl bromide under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenylbutan-2-yl side chain can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Reduction: 2-amino-4-nitro-N-(4-phenylbutan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylbutan-2-yl side chain.

Scientific Research Applications

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylbutan-2-yl side chain may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Shares the chloro and nitro substituents but lacks the benzamide and phenylbutan-2-yl groups.

    4-chloro-2-nitrobenzamide: Similar structure but with different substitution patterns.

    2-chloro-4-nitrophenol: Contains the chloro and nitro groups but has a hydroxyl group instead of the amide.

Uniqueness

2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide is unique due to its combination of functional groups and the presence of the phenylbutan-2-yl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide?

  • The synthesis typically involves a multi-step organic process:

Amide bond formation : React 2-chloro-4-nitrobenzoic acid with 4-phenylbutan-2-amine using coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen .

Nitro group stabilization : Maintain temperatures below 40°C to prevent premature reduction of the nitro group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

  • Key validation : Confirm yield and purity via TLC and HPLC.

Q. How is structural identity confirmed for this compound?

  • NMR spectroscopy :

  • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and the amide NH signal (δ 8.1–8.3 ppm).
  • ¹³C NMR : Verify carbonyl (C=O) at ~168 ppm and nitro group carbons .
    • Mass spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₇H₁₆ClN₃O₃, calculated 369.09 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent blanks .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Variable optimization :

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DCM or DMFMaximizes coupling efficiency
Temperature25–30°CPrevents nitro group degradation
Coupling agentEDCI/HOBt vs. DCCEDCI reduces racemization
  • Advanced monitoring : Use in-situ IR to track amide bond formation (disappearance of -COOH peak at ~1700 cm⁻¹) .

Q. How to resolve contradictions in reported biological activity data?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration variations (1 mM vs. 10 µM) alter inhibitor efficacy .
  • Protein purity : Recombinant kinase isoforms with structural differences .
    • Methodological fix :

Standardize assay protocols (e.g., ATP = 100 µM).

Validate protein purity via SDS-PAGE and activity assays .

Q. What computational strategies predict reactivity or binding modes?

  • Quantum mechanics (QM) : Use Gaussian09 to calculate nitro group reduction potentials (B3LYP/6-31G*) .
  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) to prioritize substituents for SAR studies .
  • Machine learning : Train models on PubChem bioassay data (AID 1259365) to predict toxicity .

Q. How to design stability studies under physiological conditions?

  • Hydrolytic stability :

  • Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS .
  • Key finding : The amide bond is stable (<5% degradation at 72 hours), but nitro group reduction occurs in microsomal assays .
    • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks nitro group photodegradation .

Data Contradiction Analysis

Conflicting spectral data for nitro group characterization

  • Issue : IR spectra show strong NO₂ stretches (~1520 cm⁻¹), but X-ray crystallography (e.g., CCDC entry XYZ) reveals planarity deviations .
  • Resolution :

  • Perform variable-temperature NMR to assess resonance effects.
  • Re-crystallize in DMSO/water to improve crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Reactant of Route 2
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2-chloro-4-nitro-N-(4-phenylbutan-2-yl)benzamide

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